molecular formula C21H23N3OS B2378674 5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 309739-86-4

5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2378674
CAS RN: 309739-86-4
M. Wt: 365.5
InChI Key: CRSBBIJJTHNMCD-UHFFFAOYSA-N
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Description

5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with certain biological processes. In

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the potential antimicrobial properties of compounds related to 5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one. A study by Al-Harthy et al. (2018) focused on the synthesis of a series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, demonstrating excellent bacterial growth inhibition against Gram-positive bacteria Staphylococcus aureus, with certain compounds showing remarkable activity comparable to tamoxifen (Al-Harthy et al., 2018).

Structural and Molecular Investigations

In a comprehensive study, Shanmugapriya et al. (2022) explored the molecular structure, electronic properties, and vibrational spectra of a compound structurally similar to this compound. They employed density functional theory (DFT) calculations and investigated spectroscopic identification, structural features, and molecular docking studies using Pim-1 kinase cancer protein (Shanmugapriya et al., 2022).

properties

IUPAC Name

5-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-6-5-7-17(14-16)15-19-20(25)22-21(26-19)24-12-10-23(11-13-24)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSBBIJJTHNMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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